molecular formula C16H18N4O4 B13535283 4-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

4-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13535283
M. Wt: 330.34 g/mol
InChI Key: VPHXULKSNFJTLY-UHFFFAOYSA-N
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Description

4-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes an isoindole core and a piperidine ring, making it a valuable molecule in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, starting from readily available starting materials. One common method involves the reaction of isoindoline-1,3-dione with 2,6-dioxopiperidine in the presence of a suitable catalyst . The reaction conditions typically include controlled temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize efficiency and minimize costs. Large-scale production may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its specific structural features, which confer unique biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

4-[2-aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H18N4O4/c1-19(8-7-17)10-4-2-3-9-13(10)16(24)20(15(9)23)11-5-6-12(21)18-14(11)22/h2-4,11H,5-8,17H2,1H3,(H,18,21,22)

InChI Key

VPHXULKSNFJTLY-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)C1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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